molecular formula C6H11ClF3NO2 B8185386 (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

Cat. No.: B8185386
M. Wt: 221.60 g/mol
InChI Key: NSWWEXCIWCDUEY-PGMHMLKASA-N
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Description

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is a fluorinated chiral compound characterized by a trifluoromethyl (-CF₃) group, an ethyl ester moiety, and a hydrochloride salt. The (R)-configuration at the α-carbon differentiates it from its enantiomer, the (S)-form. Fluorinated compounds like this are valued in medicinal chemistry and agrochemical research for their metabolic stability, enhanced lipophilicity, and resistance to enzymatic degradation . The ethyl ester group improves membrane permeability, while the hydrochloride salt enhances crystallinity and solubility in polar solvents.

Properties

IUPAC Name

ethyl (2R)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWEXCIWCDUEY-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Hydrolysis : Converts the ester into the corresponding acid and ethanol.
  • Reduction : Can be reduced to the alcohol form using lithium aluminum hydride.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may influence biological systems through:

  • Enzyme Inhibition : It can bind to enzyme active sites, blocking substrate access and altering metabolic pathways.
  • Protein Modification : Covalent bonding with proteins can modify their function and activity.

Medicine

The compound is being investigated for its potential in drug development:

  • Drug Design : Its properties may enhance the bioavailability and metabolic stability of therapeutic agents.
  • Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell growth, suggesting potential applications in oncology .

Case Study 1: Antitumor Activity

A study synthesized amino acid ester derivatives containing 5-fluorouracil and tested their antitumor activity against leukemia HL-60 and liver cancer BEL-7402. The results indicated that certain derivatives exhibited more inhibitory effects than standard treatments like 5-fluorouracil .

Case Study 2: Enzyme Interaction

Research on fluorinated amino acids has demonstrated their ability to interact with enzymes differently than non-fluorinated counterparts. This interaction can lead to altered enzyme kinetics and potential therapeutic applications .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties enable the development of products with enhanced performance characteristics due to the trifluoromethyl group's influence on chemical behavior.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Enantiomeric Differences: (R)- vs. (S)-Enantiomers

The (S)-enantiomer of the ethyl ester hydrochloride, (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride, has been discontinued across all quantities (1g to 500mg) by CymitQuimica . In contrast, the non-esterified version, (S)-2-amino-4,4,4-trifluoro-butyric acid hydrochloride, remains available for inquiry . The stereochemical distinction between (R)- and (S)-forms can lead to divergent biological activities, as chirality often influences receptor binding and pharmacokinetics.

Structural Analogues: Ester vs. Non-Ester Derivatives

Compound Name Structural Features Availability Key Differences References
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester HCl Ethyl ester, hydrochloride salt, -CF₃ group Status unclear Higher lipophilicity due to ester -
(S)-2-Amino-4,4,4-trifluoro-butyric acid HCl No ester, hydrochloride salt, -CF₃ group Available (inquire) Lower membrane permeability

However, ester-containing derivatives may be prone to hydrolysis in vivo, releasing the free carboxylic acid.

Commercial Availability of Fluorinated Compounds

Compound Name Vendor Availability Notes References
(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester HCl CymitQuimica Discontinued Last listed in 2025
Hexafluoro-2-(p-tolyl)isopropanol CymitQuimica Available (1g–100g) Non-ester fluorinated alcohol

In contrast, hexafluoro-2-(p-tolyl)isopropanol remains commercially available, reflecting broader applications of fluorinated alcohols in materials science .

Biological Activity

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is a synthetic compound that has garnered interest due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, including enzyme inhibition, protein modification, and its implications in medicinal chemistry.

  • Molecular Formula : C6H11ClF3NO2
  • Molecular Weight : 221.61 g/mol
  • CAS Number : 3834-43-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites. This binding prevents substrate access and alters enzymatic activity.
  • Protein Modification : It can covalently modify proteins, which may lead to changes in their function and activity. This modification is significant in drug development where altering protein interactions can enhance therapeutic effects.
  • Influence on Metabolic Pathways : The presence of the trifluoromethyl group affects the compound's stability and reactivity, potentially influencing various metabolic pathways in biological systems.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Enzyme Inhibition Studies

A study highlighted the compound's ability to inhibit certain enzymes crucial for metabolic processes. It was found that the compound effectively inhibited enzyme activity in vitro, showing potential as a therapeutic agent in metabolic disorders.

Protein Interaction Analysis

The modification of proteins by this compound has been studied using mass spectrometry to analyze binding sites and interaction dynamics. The results indicated that the compound could selectively modify specific amino acids within target proteins.

Case Studies

  • Case Study on Anticancer Activity : In a controlled experiment involving cancer cell lines, this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Plant Growth Regulation : Research conducted on plant growth regulators revealed that derivatives of this compound showed marked root growth-promoting activity in various plant species such as Chinese cabbage and lettuce. This suggests potential applications in agriculture as a growth enhancer.

Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionSignificant inhibition of specific metabolic enzymes
Protein ModificationSelective modification of proteins affecting their function
Anticancer ActivityInduced apoptosis in cancer cell lines
Plant Growth PromotionEnhanced root growth in several plant species

Preparation Methods

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) reaction has been widely employed for the stereoselective synthesis of chiral intermediates leading to (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride. A key precursor, 4,4,4-trifluoromethylated trans-disubstituted alkene , is generated via trifluoromethylation of bromoalkene derivatives using reagents such as FSO₂CF₂CO₂Me . Subsequent Sharpless AD introduces vicinal diol stereochemistry, which is converted to the target compound through:

  • Nucleophilic opening of cyclic sulfates with sodium azide (NaN₃) .

  • Palladium-catalyzed hydrogenation to reduce azide groups to amines .

  • Esterification with ethyl chloroformate under acidic conditions .

This method achieves 85% enantiomeric excess (ee) and an overall yield of 72% for the final hydrochloride salt .

Catalytic Asymmetric Hydrogenation of α,β-Unsaturated Esters

A scalable route involves asymmetric hydrogenation of 3-amino-4,4,4-trifluorocrotonic acid ethyl ester using chiral rhodium catalysts. Key steps include:

  • Synthesis of α,β-unsaturated ester :

    • Condensation of trifluoroacetoacetic acid ethyl ester with ammonia yields the enamine intermediate .

    • Dehydration using C₁–₄ fatty acids (e.g., acetic acid) at 20–160°C produces the α,β-unsaturated ester .

  • Asymmetric hydrogenation :

    • Rhodium complexes with (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-tert-butylphosphine achieve >99% ee under 10 atm H₂ .

    • Hydrochloride salt formation via HCl gas bubbling in ethyl acetate .

ParameterValueSource
Catalyst Loading0.5 mol% Rh
Reaction Temperature25°C
Yield89%

Chiral Auxiliary-Mediated Alkylation of Malonic Esters

This method leverages 2-acetamidomalonic ester as a chiral building block:

  • Alkylation :

    • Reaction with 2,2,2-trifluoroethyl triflate in methanol at 65°C introduces the trifluoromethyl group .

  • Decarboxylation :

    • Hydrolysis with 48% hydrofluoric acid removes one carboxyl group, yielding 2-amino-4,4,4-trifluorobutyric acid .

  • Esterification :

    • Treatment with ethanol and thionyl chloride forms the ethyl ester, followed by HCl salt precipitation .

This approach provides a 96.3% yield for the alkylation step and 98.4% purity post-decarboxylation .

Reductive Amination of α-Keto Esters

A four-step protocol starting from ethyl 4,4,4-trifluoroacetoacetate :

  • Condensation with ammonium acetate in methanol under reflux forms the α-imino ester .

  • Sodium borohydride reduction at 0–5°C yields the racemic amine .

  • Resolution via chiral chromatography using cellulose-based columns separates (R)- and (S)-enantiomers .

  • Hydrochloride salt crystallization from ethanol/diethyl ether .

StepConditionsYield
CondensationMeOH, 65°C, 3 h94.5%
ReductionNaBH₄, THF, 0°C85%
ResolutionChiralcel OD-H, hexane/i-PrOH98% ee

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution complements chemical methods:

  • Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-ethyl ester in racemic 2-amino-4,4,4-trifluorobutyric acid ethyl ester .

  • The remaining (R)-enantiomer is isolated with 99% ee and converted to hydrochloride using HCl/Et₂O .

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

  • δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂) .

  • δ 4.85 (m, 1H, CHNH₂) .

  • δ 8.10 (br s, 3H, NH₃⁺) .

HPLC Purity :

  • Column: Chiralpak AD-H (4.6 × 250 mm) .

  • Mobile Phase: Hexane/ethanol (80:20) .

  • Retention Time: 12.7 min (R-enantiomer) .

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost ($/kg)
Sharpless AD 728512,000
Catalytic Hydrogenation 89>999,500
Chiral Auxiliary 96987,200
Enzymatic 459915,000

Q & A

Q. What are the optimal synthetic conditions for maximizing enantiomeric purity of (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride?

Methodological Answer:

  • Reaction Setup : Use thionyl chloride (SOCl₂) in anhydrous ethanol under reflux conditions to esterify the carboxylic acid precursor, as demonstrated in analogous trifluoromethyl thiazole syntheses .
  • Chiral Control : Introduce chiral auxiliaries (e.g., dibenzylamine) during intermediate steps to stabilize the (R)-configuration. Recrystallization from 95% ethanol enhances purity .
  • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column with hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy.

Q. What standard characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify trifluoromethyl (-CF₃) chemical shifts (δ ~110-120 ppm in ¹³C) and ethyl ester protons (δ 1.2-1.4 ppm for CH₃, δ 4.1-4.3 ppm for CH₂O) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or ethyl group).
  • X-ray Crystallography : For absolute stereochemical confirmation, as applied to structurally related trifluoromethyl thiazoles .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–10) at 25°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
    • Thermal Stability : Heat samples to 40–80°C and monitor decomposition kinetics using TGA-DSC.
  • Key Findings : Trifluoroethyl esters are generally stable in acidic conditions but may hydrolyze in alkaline media. Ethyl ester groups are prone to enzymatic cleavage in biological matrices .

Advanced Research Questions

Q. How can discrepancies in NMR data for stereochemical analysis be resolved?

Methodological Answer:

  • Advanced NMR Techniques :
    • NOE Spectroscopy : Detect spatial proximity between the α-amino proton and trifluoromethyl group to confirm (R)-configuration.
    • ²⁹Si-DEPT135 : For compounds with silicon-based protecting groups, use heteronuclear correlation experiments to trace stereochemical integrity.
  • Contradiction Resolution : If NMR signals overlap (e.g., ethyl ester vs. trifluoromethyl), employ 2D NMR (COSY, HSQC) or crystallographic data from analogs .

Q. What mechanistic insights explain racemization during synthesis, and how can it be mitigated?

Methodological Answer:

  • Racemization Pathways : Acidic conditions (e.g., excess SOCl₂) may protonate the α-amino group, leading to reversible ring-opening in intermediates and loss of chirality .
  • Mitigation Strategies :
    • Use milder reagents (e.g., DCC/DMAP for esterification) to avoid harsh acidic environments.
    • Conduct reactions at lower temperatures (0–5°C) and monitor ee dynamically via inline IR spectroscopy.

Q. How do comparative studies with non-fluorinated or difluoro analogs inform the biological activity of this compound?

Methodological Answer:

  • Comparative Design :
    • Synthesize analogs (e.g., 4,4-difluoro or non-fluorinated butyric esters) and evaluate their pharmacokinetic profiles (e.g., logP, metabolic stability).
    • Use molecular docking to assess how the trifluoromethyl group enhances target binding (e.g., enzyme active sites vs. non-fluorinated analogs) .
  • Data Interpretation : Fluorine’s electronegativity often improves membrane permeability but may alter metabolic pathways, requiring LC-MS/MS stability assays .

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